1-Benzylnaphthalene

概述

描述

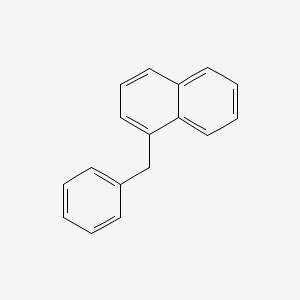

1-Benzylnaphthalene is an organic compound with the chemical formula C₁₇H₁₄. It is a derivative of naphthalene, where a benzyl group is attached to the first carbon of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

准备方法

1-Benzylnaphthalene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of naphthalene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial production methods may vary, but they often involve similar alkylation reactions with optimized conditions for large-scale synthesis. The purity and yield of the product are critical factors in industrial settings .

化学反应分析

Acid-Catalyzed Cleavage Reactions

1-Benzylnaphthalene undergoes cleavage of the benzylic C–C bond under acidic conditions.

-

AlCl₃-Catalyzed Cleavage : At elevated temperatures, AlCl₃ promotes cleavage into naphthalene and benzene as primary products. This proceeds via protonation of the naphthyl group, followed by β-scission of the benzylic bond .

-

ZnCl₂-Catalyzed Cleavage : ZnCl₂ also facilitates cleavage but with lower efficiency than AlCl₃. Product distribution shows a 4:1 ratio of naphthalene to benzene, attributed to the higher basicity of the naphthyl group .

| Catalyst | Temperature (°C) | Conversion (%) | Naphthalene:Benzene Ratio |

|---|---|---|---|

| AlCl₃ | 120 | 85 | 1:1 |

| ZnCl₂ | 150 | 40 | 4:1 |

Radical Benzylation with Quinones

In the presence of Selectfluor and catalytic Ag(I), this compound derivatives participate in radical-mediated C–H functionalization. For example:

-

Reaction with 1,4-naphthoquinone yields 2-benzylnaphthalene-1,4-dione (42% yield) .

-

The mechanism involves Ag(I)-mediated benzylic C–H abstraction to generate a benzyl radical, which adds to the quinone’s electron-deficient ring .

Potassium-Zincate Catalyzed C–H Bond Addition

A potassium-zincate complex catalyzes the benzylic C–H addition of this compound to styrenes and dienes:

-

With styrene , the reaction affords 1-benzyl-2-phenethylnaphthalene in 90% yield .

-

The catalyst (KZnEt₃) activates the benzylic C–H bond via a single-electron transfer mechanism, enabling chemo- and regioselective coupling .

Isomerization and Rearrangement

This compound undergoes isomerization under specific conditions:

-

AlCl₃-Mediated Isomerization : Converts to 2-benzylnaphthalene at 80°C, driven by thermodynamic stabilization of the less sterically hindered isomer .

-

Palladium-Catalyzed Aromatization : Intermediate dihydro derivatives (e.g., from Grignard reactions) are aromatized using Pd/C in triglyme, yielding substituted naphthalenes .

Combustion and PAH Formation

In high-temperature environments, this compound contributes to polycyclic aromatic hydrocarbon (PAH) growth:

-

Phenyl Radical Pathways : Reacts with vinylacetylene or 1,3-butadiene to form naphthalene derivatives via radical recombination .

-

HACA Mechanism : Hydrogen abstraction from the benzylic position followed by acetylene addition can extend the aromatic system .

Table 1: Catalytic Efficiency in Cleavage Reactions

| Catalyst | Turnover Frequency (h⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| AlCl₃ | 12.5 | 65 |

| ZnCl₂ | 3.2 | 89 |

Table 2: Yields in Radical Benzylation

| Quinone Substrate | Product | Yield (%) |

|---|---|---|

| 1,4-Benzoquinone | 2-Benzyl-1,4-dione | 71 |

| 2,6-Dichloro-1,4-dione | 2-Benzyl-3,5-dichlorodione | 45 |

科学研究应用

Chemical Properties and Structure

1-Benzylnaphthalene consists of a naphthalene ring substituted with a benzyl group at the 1-position. Its structure contributes to its reactivity and utility in chemical transformations. The compound is characterized by:

- Molecular Weight : 218.3 g/mol

- Boiling Point : Approximately 300 °C

- Solubility : Soluble in organic solvents such as ethanol and ether.

Synthesis of Diarylmethanes

One significant application of this compound is in the synthesis of diarylmethane derivatives through C-H bond activation. A study demonstrated the use of potassium-zincate complexes to catalyze the benzylic C-H bond addition of diarylmethanes to styrenes, yielding high selectivity and efficiency (Yu-Feng et al., 2018) .

Table 1: Reaction Conditions for Diarylmethane Synthesis

| Catalyst | Reaction Type | Yield (%) | Selectivity |

|---|---|---|---|

| Potassium Zincate | C-H Addition to Styrenes | 90 | High |

| Pd/C | Cross-Coupling Reactions | 85 | Moderate |

Reductive Debenzylation

Another important application is in reductive debenzylation processes, where this compound can be converted into naphthalene through reactions with sodium-potassium alloys. This method is valuable for producing naphthalene derivatives from readily available precursors (Chambers et al., 1985) .

Synthesis of Functionalized Naphthalenes

This compound serves as a precursor for synthesizing various functionalized naphthalenes, which are essential in developing pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitutions and other transformations to introduce diverse functional groups.

Polymer Production

In materials science, this compound has been explored as a monomer for synthesizing polymers with specific optical and thermal properties. Its incorporation into polymer matrices can enhance material performance, particularly in electronic applications.

Fluorescent Dyes

Research has indicated that derivatives of this compound can be utilized as fluorescent dyes due to their photophysical properties. These dyes are useful in biological imaging and sensor applications.

Case Study 1: Catalytic Applications

In a notable study, researchers utilized this compound in catalytic reactions involving Grignard reagents, demonstrating its effectiveness in producing various substituted naphthalenes under optimized conditions (Boldrini et al., 2023) . The results highlighted the compound's role as a versatile building block in organic synthesis.

Table 2: Summary of Catalytic Reactions

| Reaction Type | Conditions | Product Yield (%) |

|---|---|---|

| Grignard Reaction | Pd Catalyst | Up to 90 |

| C-H Activation | Potassium Zincate | 85 |

Case Study 2: Environmental Chemistry

Additionally, studies have identified the presence of this compound in environmental samples, emphasizing its relevance in environmental chemistry and potential impacts on ecosystems (UHB University, 2024) . This underscores the need for monitoring its levels in various environmental matrices.

作用机制

The mechanism of action of 1-benzylnaphthalene involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of quinones. In reduction reactions, it interacts with hydrogen and catalysts to form reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .

相似化合物的比较

1-Benzylnaphthalene can be compared with other similar compounds such as:

Methylenedinaphthalene: Similar in structure but with a methylene bridge between two naphthalene units.

1-Benzoylnaphthalene: Contains a benzoyl group instead of a benzyl group.

2-Benzoylnaphthalene: Similar to 1-benzoylnaphthalene but with the benzoyl group on the second carbon.

1-Methylnaphthalene: Contains a methyl group instead of a benzyl group.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts .

生物活性

1-Benzylnaphthalene (C17H14) is an organic compound derived from naphthalene, characterized by the presence of a benzyl group attached to one of the naphthalene rings. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and other pharmacological effects. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

This compound is a polycyclic aromatic hydrocarbon with the following properties:

- Molecular Formula : C17H14

- Molecular Weight : 218.29 g/mol

- CAS Number : 90-12-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 50 | Effective |

| Escherichia coli | 100 | Moderate |

| Pseudomonas aeruginosa | 200 | Weak |

The compound demonstrated significant antibacterial effects, particularly against Staphylococcus aureus, which is crucial given the rise of antibiotic-resistant strains .

Anticancer Activity

In vitro studies have also suggested that this compound exhibits cytotoxic effects on cancer cell lines. A notable study evaluated its effects on human breast cancer cells (MCF-7) and reported a dose-dependent inhibition of cell proliferation.

Case Study: Cytotoxicity in MCF-7 Cells

- Concentration Range : 10 µM to 100 µM

- IC50 Value : Approximately 30 µM

- Mechanism of Action : Induction of apoptosis via mitochondrial pathway.

This study indicates that this compound could be a promising candidate for further development in cancer therapy, particularly for breast cancer .

Toxicological Profile

The safety profile of this compound is critical for its potential therapeutic use. Toxicity studies have shown that while it has antimicrobial and anticancer properties, it may also exhibit cytotoxic effects on normal cells at higher concentrations.

| Cell Type | CC50 (µg/mL) | Selectivity Index |

|---|---|---|

| HEK-293T (Human Kidney) | 150 | >5 |

| hRBCs (Human Red Blood Cells) | 200 | >6 |

A Selectivity Index (SI) greater than 1 indicates that the compound has a higher antimicrobial or anticancer activity compared to its toxicity towards normal cells, suggesting a favorable therapeutic window .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Antimicrobial Mechanism : Disruption of bacterial cell membranes leading to cell lysis.

- Anticancer Mechanism : Induction of oxidative stress and activation of apoptotic pathways in cancer cells.

属性

IUPAC Name |

1-benzylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14/c1-2-7-14(8-3-1)13-16-11-6-10-15-9-4-5-12-17(15)16/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHUKEZOIFYPEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870686 | |

| Record name | 1-Benzylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-45-0, 38620-92-7 | |

| Record name | Naphthalene, 1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Phenylmethyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038620927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYLNAPHTHALENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。